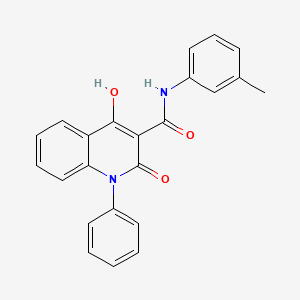

4-hydroxy-N-(3-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-hydroxy-N-(3-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C23H18N2O3 and its molecular weight is 370.408. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Hydroxy-N-(3-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of quinoline derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a quinoline core that is essential for its biological activity. The presence of the hydroxyl group and the carboxamide moiety contributes to its solubility and interaction with biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance, derivatives of 4-hydroxyquinolines have shown promising results against various cancer cell lines. One study reported that compounds similar to this structure exhibited significant anti-proliferative effects on MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, with IC50 values as low as 1.2 µM .

Mechanism of Action:

The anticancer activity is often attributed to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Research has indicated that compounds based on the 4-hydroxyquinoline scaffold possess antibacterial properties. In vitro studies demonstrated moderate antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µM .

Inhibitory Mechanisms:

The antibacterial effects are believed to stem from interference with bacterial DNA synthesis and cell wall integrity, although specific pathways for this compound require further elucidation.

Anti-HIV Activity

Another area of interest is the anti-HIV activity of quinoline derivatives. A study focused on synthesizing N'-arylidene derivatives from the 4-hydroxyquinoline core reported that some compounds exhibited inhibition of HIV integrase, with IC50 values around 40 µM for integrase strand transfer activities . However, no significant anti-HIV activity was observed below this concentration threshold.

Case Studies

| Study | Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|---|

| Study 1 | Compound 8g | MCF-7 | 1.2 ± 0.2 | Anti-proliferative |

| Study 2 | Compound 5 | Panc-1 | 1.4 ± 0.2 | Anti-proliferative |

| Study 3 | Compound X | Various Bacteria | <100 | Antibacterial |

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further investigation in pharmacological studies.

Antimicrobial Activity

Research has indicated that compounds with similar structures to 4-hydroxy-N-(3-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide demonstrate significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies suggest that the presence of specific functional groups enhances the antimicrobial efficacy of quinoline derivatives .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. For example, similar quinoxaline derivatives have shown promising results in inhibiting the proliferation of cancer cell lines such as HCT-116 and MCF-7. The mechanism is believed to involve the disruption of cellular processes essential for cancer cell survival . The ability to selectively target cancer cells while sparing normal cells is a critical area of ongoing research.

General Synthetic Pathway

- Starting Materials : The synthesis typically begins with readily available precursors such as substituted phenols and carboxylic acids.

- Reactions : Key reactions may include condensation reactions, cyclization, and functional group modifications.

- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Case Studies

Several case studies highlight the compound's applications in various research contexts:

Case Study 1: Antimicrobial Screening

A study screened multiple derivatives of quinoline for antimicrobial activity against a panel of pathogens. Results indicated that compounds with structural similarities to this compound exhibited zones of inhibition comparable to established antibiotics. This suggests potential for development into new antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In vitro studies on analogs of the compound revealed IC50 values in the low micromolar range against human cancer cell lines. These findings support the hypothesis that modifications to the quinoline structure can enhance anticancer properties, providing a foundation for future drug development efforts .

Propiedades

IUPAC Name |

4-hydroxy-N-(3-methylphenyl)-2-oxo-1-phenylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c1-15-8-7-9-16(14-15)24-22(27)20-21(26)18-12-5-6-13-19(18)25(23(20)28)17-10-3-2-4-11-17/h2-14,26H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVSFUJLMYVAJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.